N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, block receptors, or interfere with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a methoxybenzamide moiety differentiates it from other thiazole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13ClN2O2S |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-12-6-4-5-11(9-12)16(21)20-17-19-15(10-23-17)13-7-2-3-8-14(13)18/h2-10H,1H3,(H,19,20,21) |
InChI Key |
SZDAJKDKUDEHOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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